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N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide
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Overview
Description
N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene sulfonyl group, a piperidine ring, and an oxalamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Naphthalen-2-ylsulfonyl Piperidine Intermediate: This step involves the reaction of naphthalene-2-sulfonyl chloride with piperidine under basic conditions to form the naphthalen-2-ylsulfonyl piperidine intermediate.
Butylation: The intermediate is then reacted with a butylating agent, such as butyl bromide, to introduce the butyl group.
Oxalamide Formation: Finally, the butylated intermediate is reacted with p-tolyl oxalyl chloride in the presence of a base to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(phenyl)oxalamide
- N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(m-tolyl)oxalamide
Uniqueness
N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide stands out due to its specific structural features, such as the presence of both naphthalene and p-tolyl groups, which can confer unique chemical and biological properties. These features make it a valuable compound for targeted research and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is C28H33N3O4S, with a molecular weight of 507.6 g/mol. The structure includes a naphthalen-2-ylsulfonyl group, a piperidin-3-yl moiety, and a p-tolyl oxalamide group, contributing to its diverse chemical reactivity and potential biological effects.
Property | Value |
---|---|
Molecular Formula | C28H33N3O4S |
Molecular Weight | 507.6 g/mol |
IUPAC Name | N'-(4-methylphenyl)-N-[4-[(3S)-1-naphthalen-2-ylsulfonylpiperidin-3-yl]butyl]oxamide |
InChI | InChI=1S/C28H33N3O4S/c1-21... |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may modulate the activity of various enzymes and receptors, leading to significant downstream effects on cellular processes.
Key Mechanisms:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
- Signal Transduction : It may influence signaling pathways that regulate cell proliferation, apoptosis, and other critical cellular functions.
Anticancer Properties
Recent investigations have highlighted the potential of this compound as an anticancer agent. For instance, studies have demonstrated its ability to inhibit cell growth in various cancer cell lines by inducing apoptosis and affecting key signaling pathways.
Case Study: Cancer Cell Lines
- Cell Lines Tested : MDA-MB231 (breast cancer), A549 (lung cancer)
- Results : Significant reduction in cell viability was observed at concentrations as low as 5 µM, with mechanisms involving the inhibition of CK2-dependent phosphorylation pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Pharmacological Implications
The pharmacological profile of this compound indicates potential applications in treating various diseases beyond cancer, including viral infections. Its ability to inhibit specific enzyme activities suggests it could serve as a lead compound for drug development targeting diseases mediated by those pathways.
Properties
Molecular Formula |
C28H33N3O4S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N'-(4-methylphenyl)-N-[4-(1-naphthalen-2-ylsulfonylpiperidin-3-yl)butyl]oxamide |
InChI |
InChI=1S/C28H33N3O4S/c1-21-11-14-25(15-12-21)30-28(33)27(32)29-17-5-4-7-22-8-6-18-31(20-22)36(34,35)26-16-13-23-9-2-3-10-24(23)19-26/h2-3,9-16,19,22H,4-8,17-18,20H2,1H3,(H,29,32)(H,30,33) |
InChI Key |
CBICPLYVLNSDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCCCC2CCCN(C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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